(5-Fluoro-2-methoxyphenyl)methanol
Overview
Description
(5-Fluoro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position, along with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyphenol.
Fluorination: The 2-methoxyphenol undergoes electrophilic aromatic substitution to introduce a fluorine atom at the 5-position. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formylation: The fluorinated product is then subjected to formylation to introduce a formyl group at the benzylic position.
Reduction: The formyl group is reduced to a methanol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: (5-Fluoro-2-methoxyphenyl)formaldehyde, (5-Fluoro-2-methoxyphenyl)carboxylic acid
Reduction: Various reduced derivatives depending on the specific reducing agent and conditions used
Scientific Research Applications
(5-Fluoro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The methanol group can participate in hydrogen bonding, further modulating its activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxyphenyl)formaldehyde
- (5-Fluoro-2-methoxyphenyl)carboxylic acid
- (5-Fluoro-2-methoxyphenyl)amine
Uniqueness
(5-Fluoro-2-methoxyphenyl)methanol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNHGOIOZXFCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621504 | |
Record name | (5-Fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426831-32-5 | |
Record name | 5-Fluoro-2-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426831-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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